6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid
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Overview
Description
6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a fluorophenyl group attached to a picolinic acid backbone. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid typically involves multi-step organic synthesis techniques. One common method includes the reaction of 3-cyano-2-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial production methods may incorporate purification techniques such as crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the cyano and fluorophenyl groups enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-(3-fluorophenyl)picolinic acid
- 6-Amino-3-(3-cyano-2-chlorophenyl)picolinic acid
- 6-Amino-3-(3-cyano-2-methylphenyl)picolinic acid
Uniqueness
6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid is unique due to the presence of both the cyano and fluorophenyl groups, which impart distinct chemical properties. These functional groups enhance the compound’s reactivity and binding affinity, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
6-amino-3-(3-cyano-2-fluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-11-7(6-15)2-1-3-8(11)9-4-5-10(16)17-12(9)13(18)19/h1-5H,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHZUGWBPNYKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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